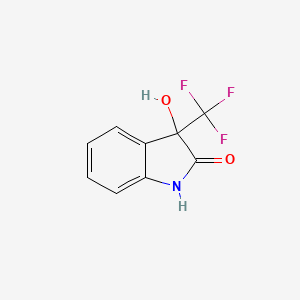

3-Hydroxy-3-(trifluoromethyl)indolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a derivative of N-substituted isatins . It is a part of a series of C(3)-trifluoromethylated compounds . This compound has been evaluated for in vitro cytotoxic activity and antibacterial activity . It has shown potential anticancer activity and specific antibacterial activity against S. aureus .

Synthesis Analysis

The synthesis of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one involves the use of N-substituted isatins . An efficient, catalytic, and metal-free approach for the synthesis of this potential drug candidate is highly desirable . The superior catalytic performance of TBAF as base and silyl deprotecting group has been explored .Chemical Reactions Analysis

3-Hydroxy-3-(trifluoromethyl)indolin-2-one has been used for the selective synthesis of 3-hydroxy-indolyl-2-oxindoles and bis-indolyl-2-oxindoles via retro-Henry type reaction followed by Friedel–Crafts alkylation reactions in water .Scientific Research Applications

- Research : A series of CF3-indolin-2-one derivatives were synthesized and evaluated for in vitro cytotoxic activity. Some compounds exhibited promising anticancer effects .

- Discovery : Among the CF3-indolin-2-one derivatives, 5-bromo-3-ethynyl-3-hydroxy-1-(prop-2-yn-1-yl)indolin-2-one demonstrated specific antibacterial activity against Staphylococcus aureus .

- Biological Activities : It has a broad spectrum of activities, including antiviral, antibacterial, anti-inflammatory, antifungal, anticonvulsant, and potential targets for cancer chemotherapy .

- Biological Significance : 3-substituted 3-hydroxyoxindoles serve as promising scaffolds for drug design, with diverse biological effects .

- Examples : Natural alkaloids like arundaphine, CPC-1, donaxaridine, and welwitindolinone C contain the 3-hydroxyoxindole moiety .

Anticancer Activity

Antibacterial Activity

Drug Design Scaffold

Isatin Core Modifications

Bioactivity of Related Alkaloids

Molecular Docking Studies

Mechanism of Action

Target of Action

3-Hydroxy-3-(trifluoromethyl)indolin-2-one is a derivative of isatin, a heterocyclic compound . Isatin derivatives have been found to bind to a wide range of bioactive targets, making them applicable to various clinical indications . The active compounds of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one have been screened against nuclear xenobiotic receptor CAR (PDB ID: 1XLS), PIM1 kinase (PDB ID: 2O65), and CDK2 kinase (PDB ID: 3QHR) .

Mode of Action

The mode of action of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one involves a series of chemical reactions. Deprotonation of the tertiary alcohol to 3-hydroxy-3-(1H-indol-3-yl)indolin-2-one is followed by protonation to form an intermediate. Dehydration of this intermediate generates an α,β-unsaturated iminium ion, which is followed by the addition of a second molecule of indole and re-aromatization, affording trisindoline .

Biochemical Pathways

3-Hydroxy-3-(trifluoromethyl)indolin-2-one derivatives have been evaluated for their in vitro cytotoxic activity and antibacterial activity . They have shown a broad spectrum of biological activities including antiviral, antibacterial, anti-inflammatory, antifungal, anticonvulsant, and new targets for cancer chemotherapy .

Pharmacokinetics

The incorporation of fluorine or cf3 groups has attracted increasing interests in drug design for enhancing the pharmacokinetic properties .

Result of Action

The molecular and cellular effects of 3-Hydroxy-3-(trifluoromethyl)indolin-2-one’s action are primarily its potential anticancer activity and specific antibacterial activity against S. aureus .

Safety and Hazards

While specific safety and hazards information for 3-Hydroxy-3-(trifluoromethyl)indolin-2-one is not available, general safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name |

3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-3-1-2-4-6(5)13-7(8)14/h1-4,15H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDKVRXIZHLJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-(trifluoromethyl)indolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-5,8-dimethyl-1-(4-methylbenzyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2800982.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2800989.png)

![(1-Methyltriazol-4-yl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2800992.png)